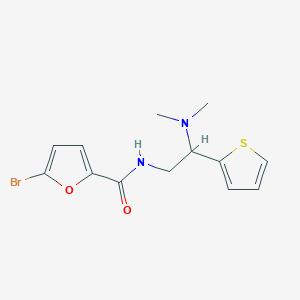

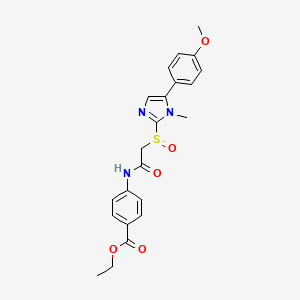

![molecular formula C16H17N5O3 B2419260 2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide CAS No. 899971-29-0](/img/structure/B2419260.png)

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . It is a small molecule that has been synthesized as a potential inhibitor of CDK2, a protein kinase that is a target for cancer treatment .

Synthesis Analysis

The synthesis of this compound involves the reaction of a pyrazolopyrimidine derivative with 1-chloroethanol in the presence of anhydrous potassium hydroxide . The reaction mixture is heated under reflux for 12 hours .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine scaffold, a 2-hydroxyethyl group, and a 2-methylphenyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

Anticancer Activity

Research on pyrazolo[3,4-d]pyrimidin-5-yl derivatives has demonstrated significant potential in anticancer activity. For instance, Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. Their study revealed that one compound exhibited appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting the potential of these derivatives as anticancer agents (Al-Sanea et al., 2020).

Antioxidant Activity

K. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives and evaluated their antioxidant activity. Their findings suggest significant antioxidant properties of these compounds, which could be beneficial in designing new antioxidant agents (Chkirate et al., 2019).

Imaging and Diagnostics

Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET), derived from 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. This compound demonstrates the application of pyrazolo[3,4-d]pyrimidin-5-yl derivatives in diagnostic imaging, offering insights into neuroinflammation and potentially aiding in the diagnosis of various neurological disorders (Dollé et al., 2008).

Antimicrobial Activity

Research into pyrazolo[3,4-d]pyrimidin-5-yl derivatives has also extended into the development of antimicrobial agents. Bondock et al. (2008) investigated the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety, demonstrating the potential of these compounds in combating microbial infections (Bondock et al., 2008).

Mechanism of Action

Future Directions

The compound shows promise as a potential CDK2 inhibitor for cancer treatment . Future research could involve further investigations into its anti-proliferative activity, enzymatic inhibitory activity, and effects on cell cycle progression and apoptosis . Additionally, studies could explore its potential use in combination with other cancer therapies.

properties

IUPAC Name |

2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-11-4-2-3-5-13(11)19-14(23)9-20-10-17-15-12(16(20)24)8-18-21(15)6-7-22/h2-5,8,10,22H,6-7,9H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGVXRADJRQFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

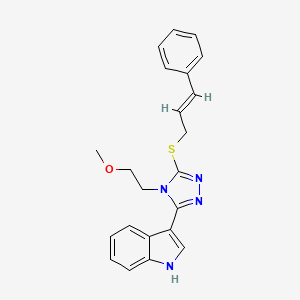

![2-methoxy-4-(5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2419178.png)

![Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B2419179.png)

![3-[3-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2419181.png)

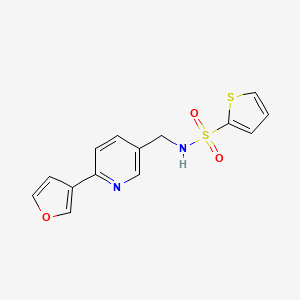

![N-(4-chlorophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2419184.png)

![2-[2-Methoxy-5-(methylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2419187.png)

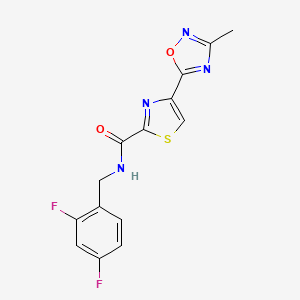

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2419191.png)